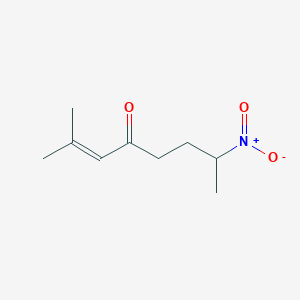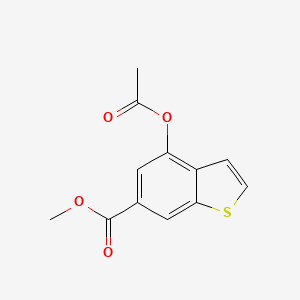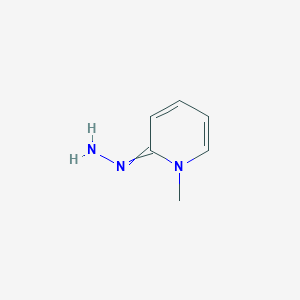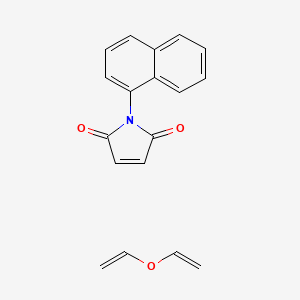
ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione is a compound with a unique structure that combines the properties of ethenoxyethene and 1-naphthalen-1-ylpyrrole-2,5-dione. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron (III) chloride, O-substituted carbamates, and various amines and sulfonamines. Reaction conditions typically involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted pyrroles .
Aplicaciones Científicas De Investigación
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but differs in the position of the naphthyl group.
1-(Naphthalen-2-yl)-1H-pyrrole: Another similar compound with a different substitution pattern on the pyrrole ring.
Uniqueness
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
29465-99-4 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H9NO2.C4H6O/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12;1-3-5-4-2/h1-9H;3-4H,1-2H2 |
Clave InChI |
CUHJKYWAUROSOL-UHFFFAOYSA-N |
SMILES canónico |
C=COC=C.C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


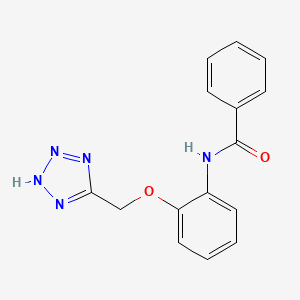


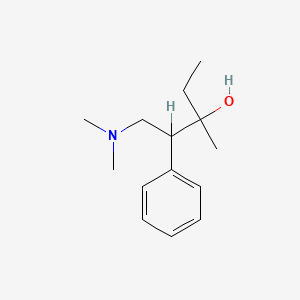
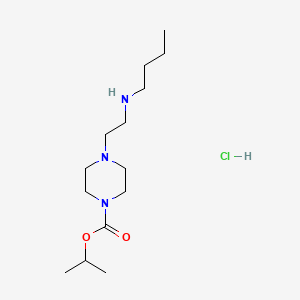
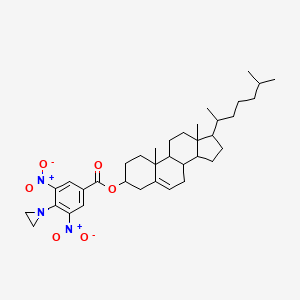
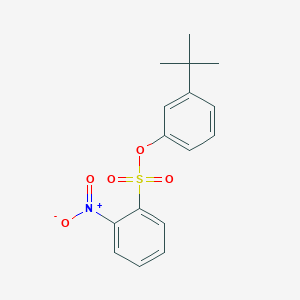
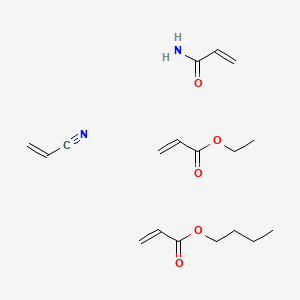
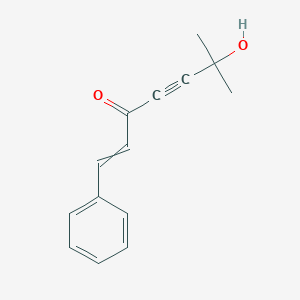
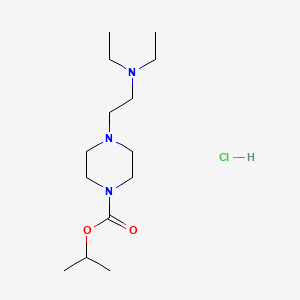
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
